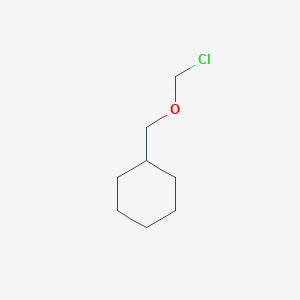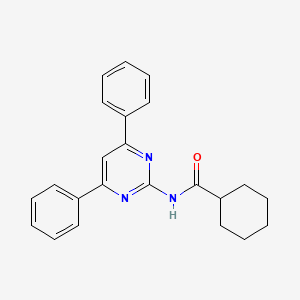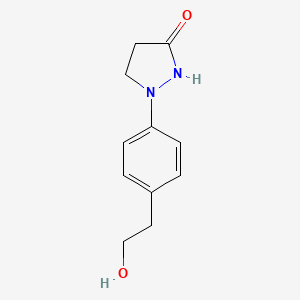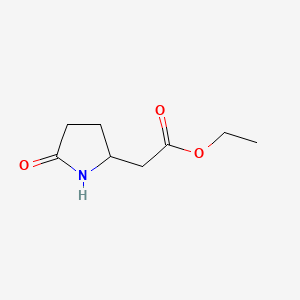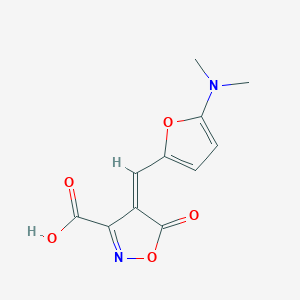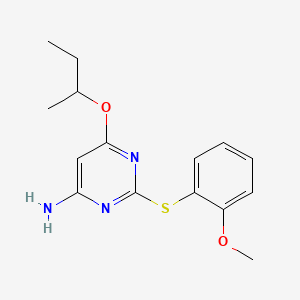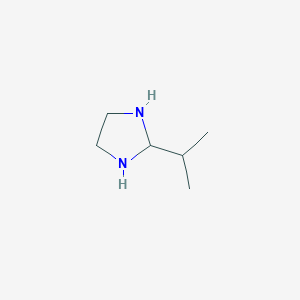
5-Bromo-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-((3-fluoropyrrolidin-1-yl)sulfonyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a fluoropyrrolidine moiety, and an indole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-((3-fluoropyrrolidin-1-yl)sulfonyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base such as triethylamine.
Fluoropyrrolidine Introduction: The fluoropyrrolidine moiety is incorporated through nucleophilic substitution reactions, often using fluoropyrrolidine and a suitable leaving group.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the corresponding acid chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-((3-fluoropyrrolidin-1-yl)sulfonyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
5-Bromo-3-((3-fluoropyrrolidin-1-yl)sulfonyl)-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it suitable for the development of novel materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-((3-fluoropyrrolidin-1-yl)sulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-chloropyridine
- 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
Compared to similar compounds, 5-Bromo-3-((3-fluoropyrrolidin-1-yl)sulfonyl)-1H-indole-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
918494-77-6 |
|---|---|
Formule moléculaire |
C13H13BrFN3O3S |
Poids moléculaire |
390.23 g/mol |
Nom IUPAC |
5-bromo-3-(3-fluoropyrrolidin-1-yl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C13H13BrFN3O3S/c14-7-1-2-10-9(5-7)12(11(17-10)13(16)19)22(20,21)18-4-3-8(15)6-18/h1-2,5,8,17H,3-4,6H2,(H2,16,19) |
Clé InChI |
ASOVTUUGFRTWOM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1F)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


